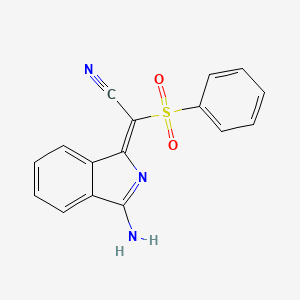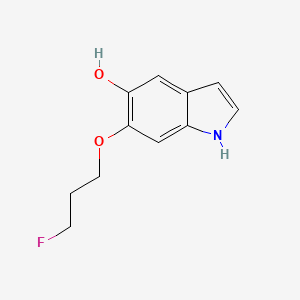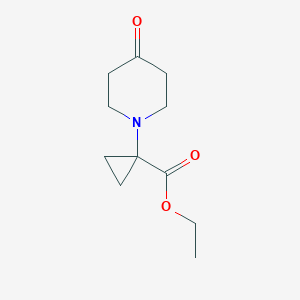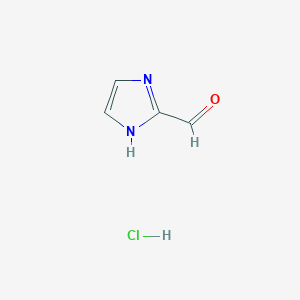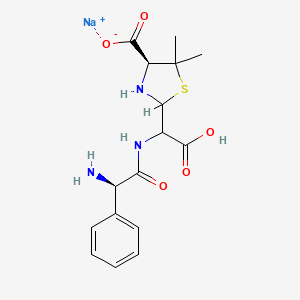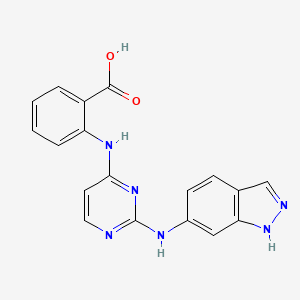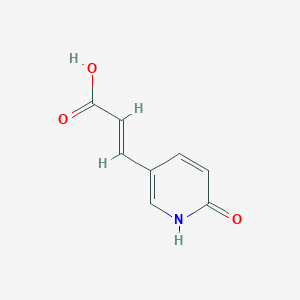
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is an organic compound characterized by the presence of a hydroxyl group attached to a pyridine ring and an acrylic acid moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both pyridine and acrylic acid, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid typically involves the reaction of 6-hydroxypyridine with acrylic acid under specific conditions. One common method is the use of a base-catalyzed reaction where 6-hydroxypyridine is reacted with acrylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-pyridylacrylic acid.
Reduction: Formation of 3-(6-hydroxypyridin-3-yl)propanoic acid.
Substitution: Formation of various substituted pyridylacrylic acids depending on the nucleophile used.
科学的研究の応用
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and acrylic acid moiety allow the compound to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity and signal transduction. The exact molecular targets and pathways may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Acrylic Acid: Similar in structure but lacks the pyridine ring.
6-Hydroxypyridine: Contains the pyridine ring but lacks the acrylic acid moiety.
3-(Pyridin-3-yl)acrylic acid: Similar but without the hydroxyl group on the pyridine ring.
Uniqueness
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is unique due to the combination of the hydroxyl group, pyridine ring, and acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
(E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h1-5H,(H,9,10)(H,11,12)/b4-2+ |
InChIキー |
GPGCFLDKCNSBSH-DUXPYHPUSA-N |
異性体SMILES |
C1=CC(=O)NC=C1/C=C/C(=O)O |
正規SMILES |
C1=CC(=O)NC=C1C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


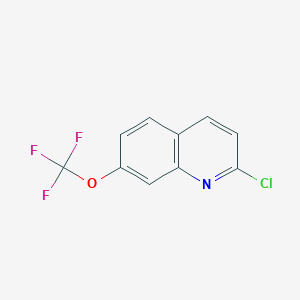
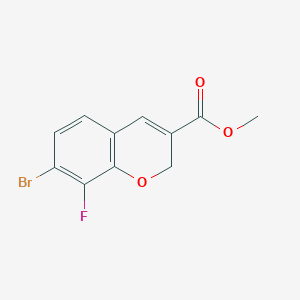
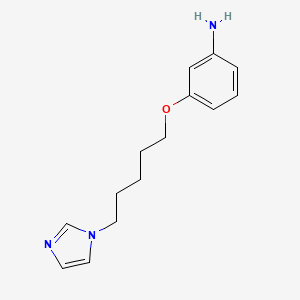
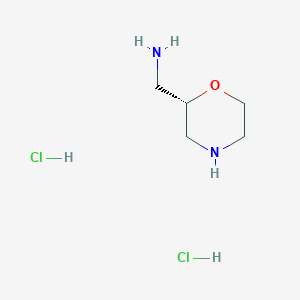
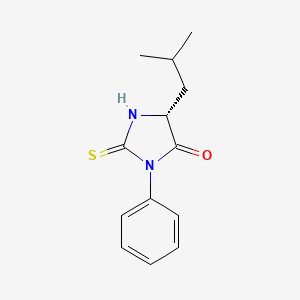
![6'-Fluorospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B12936958.png)

